molecular formula C10H17NO5 B040044 Boc-cis-3-hydroxy-D-proline CAS No. 118492-87-8

Boc-cis-3-hydroxy-D-proline

Cat. No. B040044
CAS RN: 118492-87-8
M. Wt: 231.25 g/mol
InChI Key: JLDHXHPQMBNKMC-NKWVEPMBSA-N
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Description

Synthesis Analysis

The synthesis of cis-3-hydroxy-L-proline, closely related to Boc-cis-3-hydroxy-D-proline, can be achieved from β-alanine using Sharpless asymmetric epoxidation as a key step. This method involves several stages, including protection of the amino group, oxidation, and epoxidation, leading to the formation of the desired cis-3-hydroxy-proline with high enantiomeric excess. The synthesis demonstrates the utility of Sharpless epoxidation in obtaining optically pure cis-3-hydroxy-L-proline, which is essential for the subsequent preparation of its Boc-protected variant (Chandrasekaran, Sinha, & Tilve, 2000).

Molecular Structure Analysis

The conformational analysis of peptides containing cis-3-hydroxy-D-proline shows that the hydroxyl group plays a significant role in determining the three-dimensional structure of peptides. NMR studies reveal that protection of the hydroxyl group affects the peptide's structure, indicating the importance of the hydroxyl position and protection strategy on the overall molecular conformation (Chakraborty, Srinivasu, Rao, Kumar, & Kunwar, 2004).

Scientific Research Applications

Synthesis and Characterization

  • Boc-cis-3-hydroxy-D-proline and related compounds have been synthesized for use in peptide synthesis. For example, Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline were derived from trans-4-hydroxy-L-proline methyl ester for use in classical peptide synthesis (Demange, Ménez, & Dugave, 1998).
  • Certain hydroxyprolines, such as cis-3-hydroxy-L-proline, have been found as components of antibiotics and are valuable chiral building blocks. Their synthesis involves key steps like Sharpless asymmetric epoxidation (Chandrasekaran, Sinha, & Tilve, 2000).

Catalytic Properties and Chemical Interactions

  • Boc-protected hydroxy-L-proline conjugates, such as those containing O-ferrocenoyl groups, have been synthesized and studied for their catalytic properties in reactions like aldol addition. The enantioselectivity of the reaction products can be influenced by the position of the proline residue relative to the scaffold, demonstrating the chemical versatility and application potential of such derivatives (Al-Momani & Lataifeh, 2013).

Biological and Biophysical Applications

  • The synthesis of Boc-protected 4-alkylprolinols and prolines via asymmetric hydrogenation has been reported, showcasing the utility of such compounds in peptides, peptidomimetics, and natural products. This highlights the potential of this compound in the synthesis of biologically relevant compounds (Del Valle & Goodman, 2003).
  • The biosynthesis of trans-4-hydroxy-L-proline by Streptomyces griseoviridus, which is involved in the formation of peptide-bound cis-4-hydroxy-D-proline residues in antibiotics like etamycin, indicates the biological relevance and application of such hydroxyproline derivatives in natural product synthesis and potentially in drug development (Katz, Kamal, & Mason, 1979).

Safety and Hazards

Boc-cis-3-hydroxy-D-proline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment, including protective gloves, clothing, and eye/face protection, is advised .

properties

IUPAC Name

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDHXHPQMBNKMC-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186132-80-9
Record name rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
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